2,4-Dimethylphenyl phenyl sulfide

Description

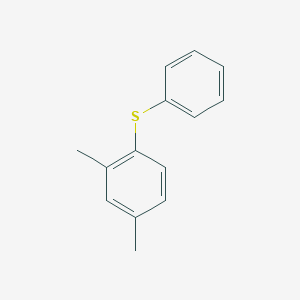

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWAROOLSBWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylphenyl Phenyl Sulfide and Its Direct Precursors

Direct C–H Thioarylation Approaches

Direct C-H thioarylation represents an efficient and atom-economical approach to forming aryl sulfides. This method involves the direct coupling of a C-H bond of an aromatic compound with a sulfur source. In the context of synthesizing 2,4-dimethylphenyl phenyl sulfide (B99878), this would typically involve the reaction of m-xylene (B151644) with a phenylthio-containing reagent.

While specific examples detailing the direct C-H thioarylation of m-xylene to exclusively yield 2,4-dimethylphenyl phenyl sulfide are not prevalent in the provided search results, the general principles of such reactions are well-established. These reactions often utilize transition metal catalysts, such as palladium or nickel, to facilitate the C-S bond formation. nih.govacs.orgchemrxiv.org The catalyst activates the C-H bond of m-xylene, making it susceptible to attack by a sulfur-based nucleophile or a phenylthio radical equivalent. The choice of catalyst, ligand, and reaction conditions is crucial to control the regioselectivity of the reaction, favoring substitution at the desired position on the m-xylene ring.

Nucleophilic Substitution Strategies in Aryl Sulfide Formation

Nucleophilic substitution reactions are a cornerstone of aryl sulfide synthesis. nih.govacs.org These methods typically involve the reaction of an aryl halide or a related electrophile with a thiolate nucleophile. For the synthesis of this compound, this can be approached in two primary ways: reacting 2,4-dimethylthiophenol with a phenyl electrophile or reacting a 2,4-dimethylphenyl electrophile with thiophenol.

A common strategy involves the reaction of an alkali metal salt of 2,4-dimethylthiophenol with an ortho-nitrohalobenzene, such as o-nitrochlorobenzene. google.com The resulting intermediate, 2'-nitro-(2,4-dimethyl) diphenyl sulfide, can then be reduced to the corresponding amine, which is a precursor for various other compounds. google.com This nucleophilic aromatic substitution is a well-established method for forming diaryl sulfide linkages.

Another approach is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a thiol. organic-chemistry.org While historically significant, modern advancements have led to the development of more efficient palladium-catalyzed coupling reactions. organic-chemistry.org These reactions offer high yields and broad functional group tolerance. nih.gov For instance, the coupling of aryl halides with thiols can be catalyzed by nickel complexes, providing an effective route to diaryl sulfides. acs.org

Multi-step Synthetic Pathways for Key Intermediates

Often, the most practical route to this compound involves the synthesis of key intermediates, which are then coupled to form the final product.

Synthesis of 2,4-Dimethylthiophenol Derivatives

2,4-Dimethylthiophenol is a crucial precursor for the synthesis of this compound. One established method for its preparation starts from 2,4-dimethylphenol. researchgate.net The phenol (B47542) is first deprotonated and then reacted with N,N-dimethylthiocarbamoyl chloride to form an O-arylthiocarbamate. researchgate.net A subsequent thermal rearrangement (Newman-Kwart rearrangement) converts the O-arylthiocarbamate to the corresponding S-arylthiocarbamate. researchgate.net Finally, reduction of the S-arylthiocarbamate, for example with lithium aluminum hydride, yields 2,4-dimethylthiophenol. researchgate.net

An alternative synthesis of 2,4-dimethylthiophenol begins with 1,3-xylene (m-xylene). quickcompany.in This process involves the chlorosulfonation of m-xylene to produce 2,4-dimethylbenzene-1-sulfonyl chloride. quickcompany.in This intermediate is then reduced using a mineral acid and metallic zinc to afford 2,4-dimethylthiophenol in high yield and purity. quickcompany.in

Coupling Reactions for Phenyl Sulfide Linkage

Once 2,4-dimethylthiophenol is obtained, it can be coupled with a phenyl electrophile to form this compound. A variety of coupling reactions are available for this transformation.

Palladium-catalyzed cross-coupling reactions are highly effective for this purpose. For example, reacting 2,4-dimethylthiophenol with an aryl halide like 2-bromoiodobenzene or 1,2-dibromobenzene (B107964) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can produce the desired diaryl sulfide. google.comepo.org

Another strategy involves the in-situ generation of a diazonium salt from an aniline (B41778) derivative, followed by a Sandmeyer-type reaction with a thiolate. epo.org For instance, 2-((2,4-dimethylphenyl)thio)aniline (B569701) can be converted to a diazonium salt and then reacted to form a different functional group at that position, demonstrating the versatility of these intermediates.

Furthermore, nickel-catalyzed reactions have emerged as a powerful tool for C-S bond formation. These reactions can couple thiols with aryl halides under relatively mild conditions. acs.org An interesting development is the nickel-catalyzed aryl exchange reaction, where a 2-pyridyl sulfide acts as a sulfide donor, reacting with an aryl electrophile to form a new diaryl sulfide without the need for odorous thiols. acs.orgchemrxiv.org

Below is a table summarizing some of the reaction conditions for the synthesis of diaryl sulfides, which are analogous to the formation of this compound.

| Catalyst/Reagent | Reactants | Solvent | Conditions | Product | Yield | Reference |

| Pd@COF-TB / DIPEA | Aryl iodides, Na₂S₂O₃ | - | - | Symmetrical diaryl sulfides | Moderate to excellent | nih.gov |

| Nickel bipyridine dibromide / IRA 400 borohydride (B1222165) resin | Solid-supported aryl halides, Thiols | - | - | Diaryl sulfides | Excellent purity | acs.org |

| Raney nickel | 2,4-dimethylthiophenol potassium salt, o-nitrochlorobenzene | Ethanol | Reflux, 6 hours | 2'-nitro-(2,4-dimethyl) diphenyl sulfide | - | google.com |

| Fe / Acetic Acid | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330) | Acetic Acid | 30°C, 16 hours | 2-((2,4-dimethylphenyl)thio)aniline | 99% | google.com |

| K₂CO₃ | 2,4-dimethylbenzenethiol, 1-fluoro-2-nitrobenzene | DMF | 25°C | (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | - | google.com |

| Bis(2-chloroethyl)amine (B1207034) hydrochloride | 2-((2,4-dimethylphenyl)thio)aniline | Diethylene glycol methyl ether | 130°C, 3 days | 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrochloride | 53% | google.com |

Chemical Transformations and Reactivity of 2,4 Dimethylphenyl Phenyl Sulfide and Its Analogues

Oxidative Processes to Sulfoxides and Sulfones

The sulfur atom in 2,4-Dimethylphenyl phenyl sulfide (B99878) and its analogues is susceptible to oxidation, leading to the formation of corresponding sulfoxides and, upon further oxidation, sulfones. The selective oxidation to either sulfoxide (B87167) or sulfone can be controlled by the choice of oxidizing agent and reaction conditions. acsgcipr.orgnih.gov

Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid or hexafluoro-2-propanol. nih.gov This method is considered a "green" alternative due to the formation of water as the only by-product. nih.gov Careful control of stoichiometry and temperature is essential to prevent over-oxidation to the sulfone. acsgcipr.orgnih.gov For the synthesis of sulfones, stronger oxidizing conditions or catalysts are typically employed. organic-chemistry.orgresearchgate.net Reagents like excess hydrogen peroxide, often in the presence of catalysts like sodium tungstate (B81510), or other oxidants such as m-chloroperbenzoic acid (m-CPBA) can effectively yield the sulfone. organic-chemistry.orgresearchgate.net Electrochemical methods also provide a route for the selective oxidation to either sulfoxides or sulfones by adjusting the reaction current and solvent. acs.org

The oxidation of the sulfide link in (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane (B569330) is a key step in the synthesis of certain pharmaceutical intermediates. The resulting sulfoxide, 1-(2-((2,4-Dimethylphenyl)sulfinyl)phenyl)piperazine, is a known related compound. pharmaffiliates.com

Table 1: Oxidizing Agents for Diaryl Sulfides

Reduction Reactions of Nitro-Substituted Analogues

The nitro group in nitro-substituted analogues of 2,4-Dimethylphenyl phenyl sulfide is a key functional group that can be readily reduced to an amino group, providing a gateway to further functionalization. A prominent example is the reduction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to yield 2-((2,4-dimethylphenyl)thio)aniline (B569701). ias.ac.insigmaaldrich.com This transformation is a critical step in the synthesis of various compounds, including the pharmaceutical agent vortioxetine. pharmaffiliates.comchemicalbook.com

A variety of reducing agents can accomplish this transformation. chemeurope.comwikipedia.org A commonly used method involves the use of iron (Fe) powder in acetic acid (AcOH). ias.ac.in This method is valued for its mild conditions and high functional group tolerance. chemeurope.com Other reagents such as sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are also effective, particularly for selective reductions. chemeurope.comacsgcipr.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another widely applicable method. chemeurope.comwikipedia.org

Table 2: Reduction Methods for Nitroaryl Sulfides

Functional Group Interconversions on Aromatic Rings

The aromatic rings of this compound and its derivatives can undergo various functional group interconversions. A significant example is the transformation of the amino group in 2-((2,4-dimethylphenyl)thio)aniline via diazotization followed by a Sandmeyer reaction. organic-chemistry.orgmasterorganicchemistry.com This sequence allows the introduction of a wide range of substituents, such as halides (Cl, Br, I) and cyano (-CN) groups, onto the aromatic ring in positions that may not be accessible through direct electrophilic substitution. masterorganicchemistry.comlibretexts.org For instance, the amino group can be converted to a diazonium salt using nitrous acid (HNO₂), which is then displaced by a nucleophile, often with copper(I) salt catalysis. organic-chemistry.orgmasterorganicchemistry.com

Furthermore, the aromatic rings, particularly the 2,4-dimethylphenyl moiety, are susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.comlumenlearning.com The sulfide group and the methyl groups are ortho-, para-directing and activating, influencing the regioselectivity of incoming electrophiles. Potential EAS reactions include halogenation, nitration, and sulfonation, which would introduce functional groups onto the benzene (B151609) rings, although the complexity of the starting material can lead to challenges in selectivity and potential side reactions. libretexts.orgmasterorganicchemistry.com For example, Friedel-Crafts reactions can be complicated by the Lewis basicity of the sulfur atom, which can complex with the Lewis acid catalyst. libretexts.org

Cyclization and Ring-Forming Reactions of Derivatives

Derivatives of this compound serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions. A notable example involves the derivatives of 2-((2,4-dimethylphenyl)thio)aniline. This aniline (B41778) derivative can undergo reactions to form new rings, leading to compounds with significant biological or material properties.

One such transformation is the synthesis of phenothiazine (B1677639) structures. Phenothiazines can be synthesized by the fusion of a diphenylamine (B1679370) derivative with sulfur, often in the presence of a catalyst like iodine or aluminum chloride. youtube.comcutm.ac.inslideshare.net The amino group of 2-((2,4-dimethylphenyl)thio)aniline provides a reactive site that can participate in cyclization reactions to form tricyclic systems. While direct cyclization of this specific aniline with sulfur to form a substituted phenothiazine is a plausible synthetic route, literature more broadly describes the synthesis from diphenylamine precursors. cutm.ac.in

Additionally, derivatives of 2-((2,4-dimethylphenyl)thio)aniline are key intermediates in the synthesis of the antidepressant vortioxetine, which involves the formation of a piperazine (B1678402) ring on the aniline nitrogen. chemicalbook.com This demonstrates how the functionalized diaryl sulfide core can be elaborated into complex heterocyclic structures.

Spectroscopic Data for this compound Not Publicly Available

The compound, identified by the CAS number 16704-47-5, has the molecular formula C₁₄H₁₄S. While it is listed in chemical supplier catalogs and databases, the detailed research findings and data necessary to populate a full spectroscopic analysis are absent from accessible records. scribd.comscribd.comgoogle.com

Searches for Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data, which are fundamental for determining the chemical structure, did not yield any specific chemical shifts, coupling constants, or assigned spectra for this compound. While spectroscopic information for structurally related compounds—such as diphenyl sulfide or derivatives containing additional functional groups—is available, this information is not applicable for the precise characterization of the title compound. researchgate.net

Similarly, no specific fragmentation patterns or mass spectra resulting from Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) analyses of this compound could be retrieved. rsc.org Although general principles for the mass spectrometric analysis of sulfur-containing compounds exist, specific experimental data for this particular molecule remains un-documented in the available literature.

While some patents and research articles describe the use of its precursor, 2,4-dimethylbenzenethiol, in the synthesis of more complex molecules, the characterization data provided in these documents is for the final, more complex products and not for the intermediate this compound. researchgate.net

Consequently, the creation of detailed data tables and an in-depth discussion for the advanced spectroscopic characterization of this compound, as per the requested outline, cannot be fulfilled at this time due to the lack of published, citable scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethylphenyl Phenyl Sulfide

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For 2,4-Dimethylphenyl phenyl sulfide (B99878), HRMS provides unambiguous confirmation of its molecular formula.

Detailed Research Findings: The molecular formula of 2,4-Dimethylphenyl phenyl sulfide is established as C₁₄H₁₄S. HRMS analysis distinguishes the compound from other isomers or molecules with the same nominal mass by measuring the exact mass. The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³²S). Any deviation between the measured exact mass and the calculated value is typically within a few parts per million (ppm), providing strong evidence for the assigned chemical formula.

In practice, the analysis involves ionizing the molecule (e.g., via electron ionization) and measuring the mass of the resulting molecular ion [M]⁺•. For this compound, the expected molecular ion would appear at an m/z value corresponding to its calculated exact mass. The high resolution of the instrument allows for the separation of this peak from other potential ions with very similar masses, confirming the elemental composition with high confidence. tudelft.nl

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₄S | molbase.com |

| Molecular Weight (Nominal) | 214.33 g/mol | molbase.com |

| Calculated Exact Mass | 214.08160 u | |

| Expected Ion | [C₁₄H₁₄S]⁺• |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed Research Findings: The IR and Raman spectra of this compound would be dominated by vibrations associated with its three main components: the phenyl ring, the dimethylphenyl ring, and the sulfide linkage.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Bands corresponding to the methyl (CH₃) groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands, often between 1400 and 1600 cm⁻¹, would arise from the carbon-carbon double bond stretching within the two aromatic rings.

C-S Stretching: The carbon-sulfur bond vibration is a key indicator. In aromatic sulfides like diphenyl sulfide, the C-S stretching modes typically appear in the fingerprint region, around 1090 cm⁻¹. researchgate.net For this compound, similar bands would confirm the sulfide linkage.

Out-of-Plane (OOP) Bending: Strong bands in the 650-900 cm⁻¹ region result from C-H out-of-plane bending. The specific pattern of these bands can help confirm the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations, such as the S-C symmetric stretch and the breathing modes of the aromatic rings. chemicalbook.comrsc.org The presence of bands for both aromatic and aliphatic C-H stretches, along with the characteristic C-S stretching frequency, would collectively confirm the molecule's core structure.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference (Analogues) |

| Aromatic C-H Stretch | > 3000 | IR, Raman | researchgate.netchemicalbook.com |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | chemicalbook.com |

| C-S Stretch | ~1090 | IR, Raman | chemicalbook.comresearchgate.net |

| C-H Out-of-Plane Bending | 650 - 900 | IR | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, these absorptions are primarily due to π → π* and n → π* electronic transitions.

Detailed Research Findings: The UV-Vis spectrum of this compound is expected to show strong absorption in the ultraviolet region. Based on data from similar phenyl sulfides, such as 2-chloroethyl phenyl sulfide, strong absorption occurs below 300 nm. nih.gov

π → π Transitions:* These are high-energy transitions associated with the π-electron systems of the phenyl and dimethylphenyl rings. They typically result in strong absorption bands.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the sulfur atom's lone pair into an anti-bonding π* orbital of one of the aromatic rings. These transitions are generally weaker than π → π* transitions.

The presence of two methyl groups on one of the phenyl rings acts as an electron-donating substituent, which is expected to cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted diphenyl sulfide. The absorption spectrum provides evidence of the conjugated aromatic system and the presence of the sulfur heteroatom, with the position and intensity of the absorption bands being directly related to the molecule's electronic structure and HOMO-LUMO energy gap. nih.govmdpi.com

X-ray Single Crystal Diffraction Analysis for Solid-State Structure Determination

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is reported to be an oil at room temperature, making this analysis challenging, data from crystalline analogues like dimethyl(phenyl)phosphine sulfide can provide significant insight into the expected solid-state structure. iucr.orgnih.gov

Detailed Research Findings: A crystal structure for this compound has not been reported in the searched literature. However, the analysis of the closely related compound dimethyl(phenyl)phosphine sulfide reveals key structural features that are likely to be shared. iucr.orgnih.goviucr.org In this analogue, the molecule adopts a non-planar conformation. The phosphorus atom (analogous to the sulfur atom in the target compound) exhibits a tetrahedral geometry, with bond angles distorted from the ideal 109.5° due to the steric bulk of the phenyl and methyl substituents. nih.gov

For this compound, a similar structure would be expected if it were crystallized. The C-S-C bond angle would likely be around 100-105°, and the two aromatic rings would be twisted relative to each other, not coplanar. The specific torsion angles defining the orientation of the rings would be influenced by steric hindrance from the ortho-methyl group on the dimethylphenyl ring and by intermolecular packing forces in the crystal lattice. nih.gov Hirshfeld surface analysis on the analogue compound shows that intermolecular interactions are dominated by H···H, S···H, and C···H contacts, which would also be expected to govern the crystal packing of this compound. iucr.orgnih.gov

Table 3: Illustrative Crystallographic Data from an Analogue, Dimethyl(phenyl)phosphine sulfide

| Parameter | Value | Reference |

| Compound | C₈H₁₁PS | iucr.orgresearchgate.net |

| Crystal System | Monoclinic | iucr.orgresearchgate.net |

| Space Group | P2₁/n | iucr.orgresearchgate.net |

| Key Torsion Angle (C4—C3—P1—S1) | 23.85 (12)° | iucr.orgnih.gov |

| P—S Bond Length | 1.9623 (5) Å | iucr.orgnih.gov |

| Note | Data for analogue compound used to infer likely structural features. |

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The collective data from HRMS, vibrational spectroscopy, electronic spectroscopy, and crystallographic analysis of analogues provides a cohesive and detailed picture of the molecular structure and conformation of this compound.

Detailed Research Findings: The correlation of the available spectroscopic data confirms the identity and key structural features of this compound.

Identity Confirmation: HRMS definitively establishes the elemental formula as C₁₄H₁₄S. molbase.com

Connectivity and Functional Groups: IR and Raman data confirm the presence of the essential functional groups: methyl-substituted and unsubstituted aromatic rings (C-H and C=C stretches) and the central sulfide bridge (C-S stretch). researchgate.netchemicalbook.com

Electronic System: UV-Vis spectroscopy confirms the conjugated π-electron system and the involvement of the sulfur atom's non-bonding electrons in electronic transitions, consistent with a thioether linkage between two aromatic rings. nih.gov

Three-Dimensional Conformation: While direct X-ray data is unavailable, analysis of related structures strongly suggests a non-planar, twisted conformation in the solid state. iucr.orgnih.gov This non-planar structure is due to the C-S-C bond angle and steric hindrance between the rings. In solution, the molecule likely exists as a dynamic equilibrium of multiple conformers, as suggested by studies on similar flexible diaryl sulfides. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylphenyl Phenyl Sulfide

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of medium-sized organic molecules like 2,4-Dimethylphenyl phenyl sulfide (B99878).

A foundational step in any computational analysis is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure. For 2,4-Dimethylphenyl phenyl sulfide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the phenyl and 2,4-dimethylphenyl rings connected by the sulfur atom. The resulting optimized geometry is crucial for all subsequent calculations.

Once the geometry is optimized, the electronic structure can be determined. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations would reveal how the electron density is shared between the aromatic rings and the sulfur atom, providing initial clues about the molecule's chemical nature.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Second, this analysis predicts the molecule's infrared (IR) and Raman spectra. By calculating the frequencies and intensities of the vibrational modes, researchers can compare theoretical spectra with experimental data to verify the structure and identify characteristic functional group vibrations. For this compound, this would help in assigning specific vibrational modes to the C-H, C-C, and C-S bonds within the molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential around the sulfur atom due to its lone pairs of electrons and around the electron-rich aromatic rings. This information is critical for predicting how the molecule will interact with other chemical species, for instance, in electrophilic or nucleophilic attacks.

Hartree-Fock (HF) Ab Initio Studies

Hartree-Fock is a fundamental ab initio method that provides a good starting point for more advanced computational techniques. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and electronic structure. A comparative study using both DFT and HF methods can offer a more comprehensive picture of the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netescholarship.org The energy and shape of these orbitals are key determinants of a molecule's reactivity. researchgate.netescholarship.org The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. researchgate.netescholarship.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized bonds and lone pairs, which are more aligned with classical chemical intuition. NBO analysis can quantify the delocalization of electron density, such as the interaction between the sulfur lone pairs and the π-systems of the aromatic rings. These interactions, known as hyperconjugation, contribute significantly to the molecule's stability. For this compound, NBO analysis would elucidate the nature of the C-S bonds and the extent of electron sharing between the different parts of the molecule.

Prediction of Non-Linear Optical (NLO) Properties

Conformational Analysis and Potential Energy Surface Scans

A detailed conformational analysis or potential energy surface (PES) scan for this compound has not been documented in publicly accessible research. Such studies are crucial for understanding the three-dimensional structure and flexibility of a molecule. uni-muenchen.deq-chem.comreadthedocs.ioresearchgate.net By systematically varying specific dihedral angles and calculating the corresponding energies, computational methods can identify the most stable conformers and the energy barriers between them. worktribe.compsu.eduresearchgate.netresearchgate.net This information is fundamental for interpreting experimental data and understanding the molecule's reactivity and physical properties. For this compound, the rotation around the C-S bonds would be of particular interest in a conformational analysis. Despite the availability of computational methods to perform these scans, specific results for this compound are not available.

Advanced Topological Analysis of Electron Density (e.g., ELF, RDG)

Advanced topological analyses of the electron density, such as the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis, provide profound insights into the nature of chemical bonding and non-covalent interactions within a molecule. arxiv.orgresearchgate.netnih.govui.ac.ir These methods go beyond simple orbital descriptions to map the spatial distribution of electrons, revealing the locations of bonds, lone pairs, and regions of steric repulsion. While these techniques are powerful tools in computational chemistry for a wide range of molecules, a specific study applying ELF or RDG analysis to this compound has not been found in the reviewed scientific literature. Such an analysis would be valuable for understanding the electronic structure and intramolecular interactions of this diaryl sulfide.

High-Throughput Virtual Screening for Structural Insights

High-throughput virtual screening (HTVS) is a computational technique primarily used in drug discovery to screen large libraries of compounds against a biological target. nih.govnih.govnih.govmdpi.comrsc.orgmdpi.com While HTVS can provide structural insights by identifying molecules that fit a particular binding site, its application is generally tied to a specific biological or material science question. There is no indication in the available literature that this compound has been the subject of a high-throughput virtual screening campaign to gain structural insights. Such studies are typically hypothesis-driven and focused on identifying compounds with specific functionalities, which does not appear to be the case for this particular molecule in the public domain.

Synthesis and Characterization of Derivatives and Analogues of 2,4 Dimethylphenyl Phenyl Sulfide

Nitro-Substituted Aryl Sulfide (B99878) Analogues

The introduction of a nitro group onto the aromatic framework of 2,4-Dimethylphenyl phenyl sulfide is a key step in the synthesis of various functionalized analogues. A common strategy involves the S-arylation of 2,4-dimethylthiophenol with a nitro-activated haloarene.

For instance, the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (B569330) is achieved through the condensation of 2,4-dimethylthiophenol with o-nitrochlorobenzene. google.com This reaction can be carried out using the alkali metal salt of the thiophenol, which acts as a potent nucleophile. google.com The reaction proceeds under mild conditions, typically by heating the reactants in a suitable solvent. google.com

In a specific example, 2,4-dimethylthiophenol alkali metal salt is reacted with o-nitrochlorobenzene in a solvent and heated to between 70-85°C for approximately 6 hours to yield the intermediate 2'-nitro-(2,4-dimethyl) diphenyl sulfide. google.com Another documented synthesis involves reacting 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene. googleapis.com The characterization of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane confirms its structure, with ¹H NMR spectroscopy showing characteristic signals for the aromatic protons and the two methyl groups. google.com Mass spectrometry further confirms the molecular weight of the compound. google.com

Nucleophilic aromatic substitution (SNAr) is a general and effective method for preparing nitro-substituted aryl sulfides from nitroarenes that possess electron-withdrawing groups. researchgate.net

Table 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethylthiophenol, 1-Fluoro-2-nitrobenzene | Potassium carbonate, N,N-Dimethylformamide (DMF), 100°C | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | 81% | google.com |

Amino-Substituted Aryl Sulfide Analogues

Amino-substituted analogues of this compound are typically synthesized through the reduction of the corresponding nitro-substituted precursors. This transformation is a crucial step in the synthesis of more complex molecules, including pharmaceutically active compounds.

The reduction of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to 2-((2,4-dimethylphenyl)thio)aniline (B569701) is a well-documented example. googleapis.comgoogle.com This reduction can be accomplished using various reducing agents. A common method involves the use of iron powder in acetic acid. googleapis.comgoogle.com The reaction is typically stirred at room temperature for several hours. google.com Following the reduction, an aqueous workup and extraction with an organic solvent yields the desired amino-substituted product. google.com

Another approach involves catalytic hydrogenation. For example, 2'-nitro-(2,4-dimethyl) diphenyl sulfide can be reduced using a Raney nickel catalyst under hydrogen pressure to obtain the crude 2'-amino-(2,4-dimethyl) diphenyl sulfide, which is then purified. google.com

The structure of 2-((2,4-dimethylphenyl)thio)aniline has been confirmed by spectroscopic methods, including ¹H NMR and mass spectrometry, which show the disappearance of the nitro group and the appearance of an amino group signal. google.com

Table 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Iron (Fe), Acetic acid (AcOH), 30°C, 16 hours | 2-((2,4-Dimethylphenyl)thio)aniline | 99% | googleapis.comgoogle.com |

Analogues Incorporating Heterocyclic Moieties

The amino group in 2-((2,4-dimethylphenyl)thio)aniline serves as a synthetic handle for the introduction of heterocyclic moieties. A significant example is the synthesis of vortioxetine, which contains a piperazine (B1678402) ring.

The formation of the piperazine ring is achieved by reacting 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. googleapis.comgoogle.com This reaction is typically carried out at an elevated temperature in a high-boiling solvent such as diethylene glycol methyl ether. google.com The reaction proceeds over several days to afford the desired product, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine). google.com

The synthesis of di(hetero)aryl sulfides can also be achieved by the reductive coupling of arylsulfonyl chlorides with electron-rich heteroarenes, such as indoles, in the presence of triphenylphosphine. capes.gov.brnih.gov This provides a direct route to aryl sulfides bearing heterocyclic fragments.

Heterocyclic compounds are a broad class of organic molecules that contain at least one atom of another element in a ring in addition to carbon. wikipedia.org This class includes structures like pyridine, thiophene, pyrrole, and their fused derivatives like quinoline (B57606) and indole. wikipedia.org

Table 3: Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|

Sulfone and Other Oxidized Derivatives

The oxidation of the sulfide linkage in this compound and its analogues leads to the formation of sulfoxides and sulfones. These oxidized derivatives have different chemical and physical properties compared to the parent sulfide.

The selective oxidation of sulfides to either sulfoxides or sulfones is a common transformation in organic synthesis. thieme-connect.com Various methods exist to achieve this.

Electrochemical Oxidation : Diaryl sulfides can be oxidized to sulfoxides or sulfones under electrochemical conditions. The selectivity is controlled by the applied current; a lower current (5 mA) in DMF favors the sulfoxide (B87167), while a higher current (10 or 20 mA) in methanol (B129727) yields the sulfone. nih.gov

Hydrogen Peroxide : Aqueous hydrogen peroxide (H₂O₂) is considered a green oxidant as it produces water as the only byproduct. rsc.org The oxidation of sulfides to sulfones can be achieved using 30% H₂O₂ in the presence of a catalyst like carboxylated multi-walled carbon nanotubes, often under solvent-free conditions at room temperature. rsc.org Another system employs urea-hydrogen peroxide (UHP) with phthalic anhydride (B1165640) in ethyl acetate (B1210297) for a clean conversion to the sulfone, often avoiding the intermediate sulfoxide. thieme-connect.com

Oxygen/Air : A practical and switchable method for sulfide oxidation uses O₂ or air as the terminal oxidant. The chemoselectivity between the sulfone and sulfoxide can be controlled by the reaction temperature. acs.org

The synthesis of 4-amino, 4'nitro-diphenyl-sulfone is achieved by the oxidation of the corresponding sulfide intermediate using a system of H₂O₂ and sodium tungstate (B81510) (Na₂WO₄). google.com

Table 4: General Methods for the Oxidation of Sulfides to Sulfones

| Oxidant | Catalyst/Reagents | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Electricity | - | Constant current (10-20 mA), MeOH | Oxygen from water is incorporated. | nih.gov |

| Hydrogen Peroxide (30%) | MWCNTs-COOH | Room temperature, solvent-free | Green, recyclable nanocatalyst. | rsc.org |

| Urea-Hydrogen Peroxide (UHP) | Phthalic anhydride | Ethyl acetate, room temperature | Metal-free, clean conversion. | thieme-connect.com |

| O₂ / Air | DPDME (solvent/promoter) | Elevated temperature | Switchable, green oxidant. | acs.org |

Di(2,4-dimethylphenyl) Disulfide Analogues

Di(2,4-dimethylphenyl) disulfide, also known as bis(2,4-dimethylphenyl) disulfide, is a symmetrical disulfide derived from 2,4-dimethylthiophenol. medchemexpress.comepa.gov This compound is characterized by a sulfur-sulfur bond linking two 2,4-dimethylphenyl groups.

The synthesis of diaryl disulfides can be achieved through various methods. One common approach is the oxidation of the corresponding thiol. While specific synthesis details for di(2,4-dimethylphenyl) disulfide were not found in the provided context, general methods for preparing bulky diaryl disulfides are known. For example, reacting a substituted benzene (B151609) with sulfur monochloride or sulfur dichloride in the presence of a catalyst can yield diaryl disulfides. google.com

Di(2,4-dimethylphenyl) disulfide has been identified as an impurity reference standard in the synthesis of vortioxetine. medchemexpress.com Its chemical formula is C₁₆H₁₈S₂ and it has a molecular weight of 274.45 g/mol . epa.gov In solution, aryl disulfides can exist in equilibrium with various phenylpolysulfanide species (PhSₙ⁻), which can be observed by NMR spectroscopy at low temperatures. ethz.ch

Halogenated Derivatives

The introduction of halogen atoms (chlorine, bromine) onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution. The reaction conditions and the resulting regioselectivity depend on the halogenating agent and the catalyst used.

General methods for the chlorination and bromination of arenes involve reacting the aromatic compound with the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, often referred to as a "halogen carrier," such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). docbrown.info The catalyst polarizes the halogen molecule, generating a potent electrophile that attacks the electron-rich benzene ring. docbrown.info

For less reactive or deactivated aromatic compounds, stronger activating conditions may be necessary. For example, N-halosuccinimides (NCS for chlorination, NBS for bromination) can be activated by strong acids like trifluoromethanesulfonic acid to halogenate even deactivated aromatics. organic-chemistry.org

While specific examples for the direct halogenation of this compound were not detailed, the principles of electrophilic aromatic halogenation apply. The existing methyl groups on one ring and the phenylthio group are ortho-, para-directing activators, which would influence the position of the incoming halogen. For instance, bromination of phenyl vinyl sulfide can lead to p-bromophenyl vinyl sulfide as a byproduct, indicating that the phenyl ring attached to the sulfur is susceptible to electrophilic attack. orgsyn.org The selectivity between chlorination and bromination is also a factor, with bromination generally being more selective. khanacademy.orgchadsprep.com

Advanced Applications of 2,4 Dimethylphenyl Phenyl Sulfide in Chemical Sciences

Role as Precursors and Intermediates in Complex Organic Synthesis

The utility of 2,4-Dimethylphenyl phenyl sulfide (B99878) as a foundational molecule is most evident in its application as a precursor and intermediate for more complex chemical structures. Its derivatives are key components in the synthesis of high-value compounds.

Synthesis of Fine Chemicals and Specialty Compounds

2,4-Dimethylphenyl phenyl sulfide is a crucial intermediate in the synthesis of various fine chemicals and specialty compounds, most notably in the pharmaceutical sector. A prominent example is its use in the production of Vortioxetine, a drug for treating depression and anxiety. google.comgoogle.comscispace.com The synthesis of Vortioxetine often involves creating the core structure, 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, directly from this compound derivatives. google.comgoogle.comscispace.comgoogleapis.com

Several patented synthetic routes highlight the importance of this sulfide. For instance, processes describe the preparation of Vortioxetine from starting materials like 2,4-dimethylthiophenol and an appropriately substituted phenyl-piperazine or phenyl halide, where the 2,4-dimethylphenyl sulfide moiety is a cornerstone of the final active pharmaceutical ingredient. google.comgoogle.comgoogleapis.com These syntheses often employ transition metal catalysts, such as palladium, to facilitate the carbon-sulfur bond formation. google.comgoogle.com The versatility of DMA (dimethylaniline) derivatives, a class to which vortioxetine's precursors belong, showcases a broad range of pharmacological activities, including antimicrobial and anticancer properties, underscoring the value of the 2,4-dimethylphenyl sulfide scaffold in medicinal chemistry. researchgate.net

| Intermediate Derived from this compound | Final Product/Application | Synthetic Approach |

| (2,4-dimethylphenyl)(2-iodophenyl)sulfane | Vortioxetine | Palladium-catalyzed coupling with piperazine (B1678402) |

| 2-((2,4-dimethylphenyl)thio)aniline (B569701) | Vortioxetine | Reaction with bis(2-haloethyl)amine derivatives |

| 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine | Vortioxetine Salts | Acid addition to form stable salts for pharmaceutical formulations |

Intermediates for Dye Synthesis

Aryl sulfides and their derivatives, particularly aromatic amines, are fundamental components in the synthesis of azo dyes. unb.caimrpress.combyjus.com The general method for creating azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. unb.caimrpress.combyjus.com

The intermediate, 2-((2,4-dimethylphenyl)thio)aniline, which can be synthesized from this compound precursors, is a primary aromatic amine. scispace.com As such, it is a suitable candidate to act as a diazo component in dye synthesis. Following diazotization, this aniline (B41778) derivative could be coupled with various aromatic compounds like naphthols or other anilines to produce a wide range of azo dyes with potentially unique color properties. unb.cabyjus.com The specific substitution pattern of the 2,4-dimethylphenyl sulfide group could influence the final color, fastness, and other properties of the resulting dye. While direct examples of commercial dyes based specifically on this intermediate are not widespread in the literature, the underlying chemistry firmly supports its potential in this application. imrpress.comnih.gov The synthesis of pyrene, a common motif in dyes, into a diaryl sulfide highlights the utility of such compounds as intermediates for fluorescent chemosensors. rsc.org

Precursors for Ascorbic Acid Synthesis

A review of the established industrial production methods for ascorbic acid (Vitamin C) reveals no direct role for this compound or other aryl sulfides. The primary and historically significant route for industrial ascorbic acid synthesis is the Reichstein process, which starts from D-glucose. wikipedia.orgwikipedia.org This process involves a series of chemical and microbial transformations, including the hydrogenation of glucose to sorbitol and subsequent oxidation to sorbose. wikipedia.orgwikipedia.org

Modern advancements in biotechnology have led to more direct fermentation routes, but these also begin with carbohydrate feedstocks like glucose. nih.govgoogle.com The synthesis of L-ascorbic acid fundamentally involves the conversion of a C6 sugar chain, manipulating its oxidation state and stereochemistry. acs.org The chemical structure of this compound does not align with the known intermediates or synthetic strategies employed in any major ascorbic acid production pathway. wikipedia.orgwikipedia.orgnih.govgoogle.comacs.org Therefore, there is no scientific evidence to support the claim that this compound is a precursor for ascorbic acid synthesis.

Potential in Material Science for Electronic and Optical Properties

Aryl sulfides are the building blocks for high-performance polymers, most notably Poly(phenylene sulfide) (PPS). wikipedia.org PPS is a semi-crystalline thermoplastic known for its exceptional thermal stability, chemical resistance, and inherent flame retardancy. wikipedia.orgspecialchem.comuninko-plastics.com These properties make it a valuable material for demanding applications in the automotive and electronics industries. wikipedia.org

The polymer consists of aromatic rings linked by sulfide atoms. wikipedia.org While standard PPS is opaque, its optical properties can be influenced by its molecular structure and processing conditions. specialchem.comxyhplastic.com The introduction of substituents on the phenyl rings, such as the dimethyl groups in this compound, could theoretically be used to modify the properties of the resulting polymer.

Potential Modifications based on this compound units:

Solubility and Processability: The methyl groups could increase the solubility of the polymer in organic solvents, potentially allowing for easier processing and the formation of thin films or coatings.

Optical Properties: The substitution pattern might disrupt the crystal packing of the polymer chains, which could alter its optical characteristics, although achieving transparency in such semi-crystalline polymers remains a significant challenge. xyhplastic.com

Electronic Properties: PPS itself is an insulator, but it can be doped to become a semiconductor. wikipedia.org The electron-donating nature of the methyl groups in the 2,4-dimethylphenyl moiety could influence the electronic properties of the resulting material, making it a candidate for research in organic electronics and photothermal polymeric semiconductors. mdpi.comnih.gov Aryl sulfides are considered important motifs in functional materials. nih.gov

| Property of Aryl Sulfide Polymers | Influence of 2,4-Dimethylphenyl Substitution | Potential Application |

| Thermal Stability | Generally high, characteristic of PPS | High-temperature components |

| Chemical Resistance | Excellent, characteristic of PPS | Gaskets, seals, chemically resistant coatings |

| Solubility | Potentially increased due to methyl groups | Solution-processable films and coatings |

| Electrical Properties | Insulating, but can be doped to be semiconducting | Organic electronics, specialty insulation |

| Optical Properties | Opaque, but crystallinity may be altered | Specialty membranes, films |

Catalytic Applications and Ligand Design (based on analogous aryl sulfides)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for controlling the catalyst's activity and selectivity. nih.govresearchgate.netnih.govuni.luorganic-chemistry.org While sulfur compounds have historically been viewed as potential catalyst poisons, it is now well-established that thioethers can serve as effective ligands in various catalytic processes. nih.govnih.govmdpi.com

The sulfur atom in aryl sulfides like this compound possesses lone pairs of electrons that can coordinate to a metal center. The design of ligands based on aryl sulfides is an active area of research, with applications in palladium, nickel, and copper-catalyzed reactions. nih.govorganic-chemistry.orgmdpi.comacs.org

Key Aspects of Aryl Sulfide Ligands in Catalysis:

Coordination: The soft nature of the sulfur atom makes it a good ligand for soft transition metals like palladium and copper.

Electronic Effects: The substituents on the aryl rings can tune the electronic properties of the ligand. The two electron-donating methyl groups on the phenyl ring of this compound would increase the electron density on the sulfur atom, enhancing its ability to donate to the metal center. This can influence the stability and reactivity of the catalytic complex.

Steric Effects: The bulky 2,4-dimethylphenyl group can create a specific steric environment around the metal center. This steric hindrance can influence the regioselectivity and stereoselectivity of a reaction, for example, by favoring certain reaction pathways or preventing catalyst deactivation.

Reaction Types: Ligands based on aryl sulfides have been used in C-C, C-N, and C-S bond-forming reactions. nih.gov For example, nickel catalysts with specific phosphine (B1218219) ligands are effective for aryl sulfide synthesis. acs.org The development of catalysts for aryl sulfide synthesis is itself a major field, indicating the importance of understanding how these molecules interact with metal centers. google.com

The unique combination of electronic and steric properties of this compound makes it an interesting candidate for incorporation into more complex ligand architectures for asymmetric catalysis and other advanced applications. waseda.jp

Environmental Behavior and Degradation Pathways of 2,4 Dimethylphenyl Phenyl Sulfide

Abiotic Degradation Mechanisms

There is currently no specific research detailing the abiotic degradation of 2,4-dimethylphenyl phenyl sulfide (B99878) through mechanisms such as hydrolysis or photolysis in environmental conditions. General studies on simpler aryl sulfides, such as methyl phenyl sulfide and diphenyl sulfide, have shown that photocatalytic oxidation can occur, leading to the formation of corresponding sulfoxides and sulfones. This suggests that similar oxidative pathways could potentially contribute to the transformation of 2,4-dimethylphenyl phenyl sulfide in the presence of light and suitable catalysts, but dedicated studies are required for confirmation.

Biotic Degradation Mechanisms

The scientific literature lacks studies on the microbial degradation of this compound. While research has demonstrated that certain bacteria are capable of degrading simpler alkyl sulfides, it is unknown if microorganisms can metabolize the more complex structure of a diaryl sulfide like this compound. The presence of the dimethylphenyl and phenyl groups may significantly influence its susceptibility to microbial attack.

Persistence and Mobility in Environmental Compartments

Without experimental data, the persistence and mobility of this compound in soil, water, and air remain speculative. The potential for sorption to soil and sediment particles, influenced by factors like organic matter content and pH, has not been determined. Similarly, its volatility and potential for atmospheric transport are unknown. Studies on other sulfur-containing organic compounds, such as sulfonamides, have indicated that mobility in soil can be highly variable, but such findings cannot be directly extrapolated to this compound without specific investigation.

Due to the lack of available data, no interactive data tables can be generated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.